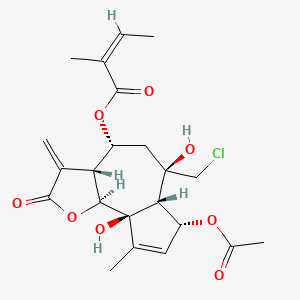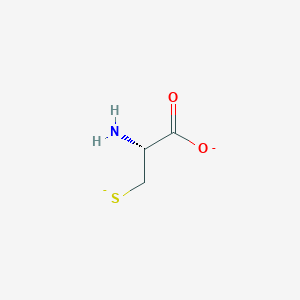
L-cysteinate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-cysteinate(2-) is the L-enantiomer of cysteinate(2-). It has a role as a fundamental metabolite. It is a conjugate base of a L-cysteinate(1-). It is an enantiomer of a D-cysteinate(2-).
Wissenschaftliche Forschungsanwendungen
Human Health and Nutrition
- L-Cysteine, a form of L-cysteinate(2-), is used in dietary supplements or drugs aimed at improving human health or treating diseases. The usage of L-Cysteine has been increasing, especially in nutraceutical industries and personalized medicine (Clemente Plaza et al., 2018).
- It plays a critical role in cellular homeostasis, being a precursor for protein synthesis, and for the production of glutathione, hydrogen sulfide, and taurine (Yin et al., 2016).
Biotechnological Production
- Metabolic engineering of Corynebacterium glutamicum for L-cysteine production has been explored, focusing on optimizing gene overexpression for enhanced production (Joo et al., 2017).
- Rational metabolic engineering and a modular strategy in Escherichia coli have shown significant improvements in L-cysteine biosynthesis (Liu et al., 2018).
- Research on Escherichia coli has also focused on enhancing the sulfur conversion rate for efficient cysteine production in fermentation-based processes (Liu et al., 2019).
Sensing and Environmental Applications
- L-Cysteine detection is crucial for physiological and clinical diagnoses, and a biofuel cell-based self-powered sensing platform has been proposed for this purpose (Hou et al., 2015).
- Nanotechnology applications include using L-cysteine-modified nanoparticles for improved water filtration membranes (Bandehali et al., 2020).
Neurological Research
- L-Cysteine plays a role in attenuating brain injury and improving synaptic density via the CBS/H2S pathway, indicating potential therapeutic applications in neurology (Li et al., 2017).
Eigenschaften
Molekularformel |
C3H5NO2S-2 |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
(2R)-2-amino-3-sulfidopropanoate |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m0/s1 |
InChI-Schlüssel |
XUJNEKJLAYXESH-REOHCLBHSA-L |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N)[S-] |
SMILES |
C(C(C(=O)[O-])N)[S-] |
Kanonische SMILES |
C(C(C(=O)[O-])N)[S-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



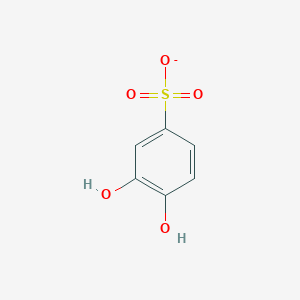
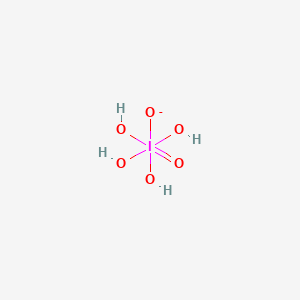
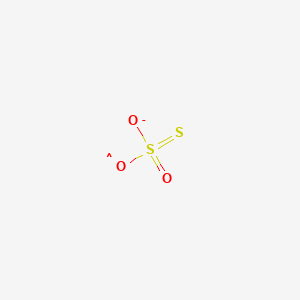
![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
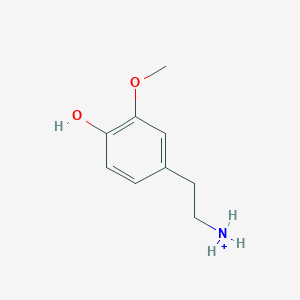
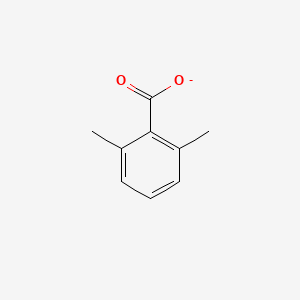

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
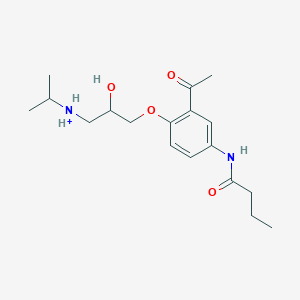
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)

